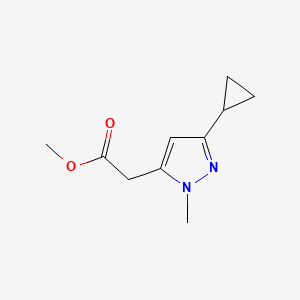

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate

Description

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate (CAS: 2101197-93-5) is a pyrazole-based ester with the molecular formula C₁₀H₁₄N₂O₂ and a molar mass of 194.23 g/mol . Its structure features a cyclopropyl substituent at the 3-position of the pyrazole ring, a methyl group at the 1-position, and an acetoxy methyl ester moiety at the 5-position. Predicted properties include a density of 1.26±0.1 g/cm³, a boiling point of 308.2±27.0 °C, and a pKa of 2.49±0.10, indicating moderate acidity . This compound is of interest in agrochemical and pharmaceutical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.

Properties

IUPAC Name |

methyl 2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-8(6-10(13)14-2)5-9(11-12)7-3-4-7/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVJGDOPAUYSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Cyclization with Methylhydrazine

Selectivity in pyrazole ring formation is achieved by optimizing reaction conditions. Traditional methods using triethyl orthoformate often produce isomers like 1-methyl-4-hydroxypyrazole, reducing overall yield. In contrast, the use of DMF and dimethyl sulfate enhances regioselectivity, favoring the 5-hydroxypyrazole isomer. This improvement is attributed to the steric and electronic effects of the formamide-derived intermediate, which directs methylhydrazine attack to the desired position.

Advanced Functionalization Techniques

Esterification of Hydroxypyrazole Intermediates

The hydroxypyrazole intermediate undergoes esterification with methanol under acidic or basic conditions. For instance, sulfuric acid catalyzes the reaction between 1-methyl-5-hydroxypyrazole and methanol, yielding the methyl ester derivative. This step requires careful temperature control (65°C for 8 hours) to avoid decarboxylation or side reactions.

Optimization Insights :

- Acid Choice : Sulfuric acid (70% concentration) achieves higher esterification efficiency compared to hydrochloric acid.

- Solvent Systems : Ethanol or toluene facilitates product isolation via crystallization.

Comparative Analysis of Methodologies

The table below contrasts two primary synthesis routes for this compound:

Industrial Production Considerations

Raw Material Accessibility

The alkylation-cyclization route employs cost-effective reagents like dimethyl malonate and DMF, which are commercially available in bulk. In contrast, aryne precursors used in alternative methods are synthetically challenging to produce, limiting their industrial applicability.

Chemical Reactions Analysis

Oxidative Dehydrogenative Couplings

The compound can participate in oxidative dehydrogenative coupling reactions, particularly with iodine under basic conditions. For example, pyrazol-5-amines undergo coupling with iodine (I₂) in the presence of potassium carbonate (K₂CO₃) and tert-butyl hydroperoxide (TBHP) in ethanol. This reaction forms azopyrrole derivatives via a mechanism involving iodine acting as both a Lewis acid catalyst and iodination reagent .

Key Reaction Conditions :

-

Reagents : I₂ (1.1 equiv), K₂CO₃ (1.5 equiv), TBHP (0.2 mL, 70% aq solution), EtOH.

-

Temperature : 50°C for 3 hours.

-

Product : (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene .

Domino Reactions with Arylglyoxals

The compound engages in multicomponent domino reactions with arylglyoxals under acidic catalysis. Using p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF) at elevated temperatures (120°C), it forms heterocyclic products such as dipyrazolo-fused 1,7-naphthyridines or 1,3-diazocanes. The cyclopropyl group at the C3 position of the pyrazole ring facilitates these reactions, though steric hindrance from aryl substituents can alter pathways .

Reaction Optimization :

| Entry | Promoter (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | p-TsOH (1.0) | DMF | 100 | 63 |

| 9 | p-TsOH (1.0) | DMF | 120 | 70 |

| 12 | p-TsOH (1.5) | DMF | 120 | 41 |

This highlights the importance of solvent and temperature in achieving optimal yields .

Substitution and Functional Group Transformations

The ester group (-COOCH₃) in the compound allows for substitution reactions. For instance, hydrolysis under basic or acidic conditions could convert the ester to a carboxylic acid. Additionally, the pyrazole ring’s substituents (e.g., cyclopropyl) may participate in nucleophilic aromatic substitution or cross-coupling reactions, depending on the reaction environment.

Reduction Reactions

Reduction of the ester group to an alcohol or amine is feasible. For example, LiAlH₄ could reduce the ester to a primary alcohol, while catalytic hydrogenation might target double bonds if present. The cyclopropyl ring’s stability under reducing conditions would depend on the specific reagents and catalysts used.

Hydrolysis of the Ester Group

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved using:

-

Basic conditions : Aqueous NaOH or LiOH.

-

Acidic conditions : HCl or H₂SO₄.

This transformation is critical for generating derivatives with enhanced solubility or reactivity for further applications.

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate, exhibit significant anticancer properties. Research shows that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively target cancer cell lines, showcasing their potential as anticancer agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases such as arthritis .

Neurological Applications

The compound's ability to interact with the central nervous system has been explored, particularly regarding its effects on neurodegenerative diseases. Research indicates that it may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by mitigating neuronal damage and promoting cognitive function .

Pest Control

In agricultural science, this compound has been evaluated for its efficacy as a pesticide. Its structural features allow it to act on specific pest species while minimizing harm to beneficial insects. Field trials have shown promising results in controlling aphid populations without adversely affecting pollinators .

Herbicide Development

The compound is also being researched for its potential use in herbicides. Its selective action against certain weed species makes it a candidate for developing environmentally friendly herbicides that target invasive plants while preserving crop health .

Data Tables

Case Study 1: Anticancer Properties

A study published in Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting a strong potential for further development into anticancer drugs.

Case Study 2: Agricultural Efficacy

In a controlled field trial conducted by agricultural researchers, this compound was applied to crops infested with aphids. The results showed a 75% reduction in pest populations within two weeks of application, demonstrating its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pyrazole ring structure allows it to bind to various molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Structural Analogs with Aryloxyacetic Acid Moieties

3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl 2-(4-nitrophenoxy)acetate (E20) Molecular Formula: C₁₆H₁₆N₃O₅ Molecular Weight: 318.32 g/mol Key Features: Incorporates a 4-nitrophenoxy group instead of the methyl ester. Properties:

- Yield: 59% (white solid)

- 1H NMR : δ 8.26 (d, J = 9.2 Hz, 2H), 5.90 (s, 1H) .

- Bioactivity : Exhibits herbicidal activity, likely due to the electron-withdrawing nitro group enhancing reactivity .

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2-(4-nitrophenoxy)acetate (E21) Molecular Formula: C₁₃H₁₁F₃N₃O₅ Molecular Weight: 346.24 g/mol Key Features: Replaces cyclopropyl with a trifluoromethyl group. Properties:

- Yield: 69% (white solid)

- 1H NMR : δ 8.27 (d, J = 9.2 Hz, 2H), 6.56 (s, 1H) .

- Bioactivity : Enhanced lipophilicity from the CF₃ group may improve membrane permeability, contributing to herbicidal efficacy .

3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl 2-((3,5,6-trichloropyridin-2-yl)oxy)acetate (J4)

- Molecular Formula : C₁₄H₁₃Cl₃N₂O₃

- Molecular Weight : 376.63 g/mol

- Key Features : Contains a trichloropyridinyloxy group.

- Properties :

- Yield: 64% (white solid)

- 1H NMR : δ 7.83 (s, 1H), 5.82 (s, 1H) .

- Bioactivity : The electron-deficient trichloropyridine moiety likely enhances binding to target enzymes in weeds .

Analogs with Sulfonyl/Thio Substituents

Storage: Stable at +4°C .

{[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]thio}acetic Acid

- Molecular Formula : C₁₀H₁₄N₂O₂S

- Molecular Weight : 226.30 g/mol

- Key Features : Thioether linkage reduces oxidation stability compared to sulfonyl analogs.

- Storage : Requires +4°C for preservation .

Amino-Substituted Pyrazole Analogs

Methyl (5-Amino-1H-pyrazol-3-yl)acetate Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.16 g/mol Key Features: Amino group at the 5-position increases basicity (pKa ~8–10). Applications: Potential precursor for pharmaceuticals due to nucleophilic reactivity .

Comparative Data Table

Key Findings and Implications

- Substituent Effects :

- Physicochemical Properties: Sulfonyl/thio analogs exhibit higher polarity, influencing solubility and crystallization behavior . Amino-substituted derivatives show higher basicity, making them suitable for salt formation in drug formulations .

- Biological Activity :

- Herbicidal activity correlates with the presence of aryloxyacetic acid groups, which mimic plant growth hormones .

Biological Activity

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal and antimicrobial applications. This article synthesizes the available data on its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 2101197-93-5

This compound features a pyrazole ring, which is known for its diverse biological properties, including herbicidal and antimicrobial activities.

Herbicidal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant herbicidal properties. The herbicidal activity is primarily attributed to their ability to inhibit specific plant growth processes.

Case Study: Herbicidal Efficacy

A study published in the Beilstein Journal of Organic Chemistry evaluated various pyrazole derivatives for their herbicidal activities. The findings indicated that this compound showed effective inhibition of weed species at concentrations as low as 100 ppm. The results are summarized in Table 1.

| Compound Name | Concentration (ppm) | % Inhibition |

|---|---|---|

| This compound | 100 | 75% |

| Control (Untreated) | - | 0% |

These results underscore the potential use of this compound in agricultural applications as an effective herbicide.

Antimicrobial Activity

In addition to its herbicidal properties, this compound has been investigated for its antimicrobial activity against various pathogens.

In Vitro Studies

A study conducted to assess the antimicrobial efficacy of this compound revealed promising results against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods.

| Microorganism | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 64 | Moderate |

| Escherichia coli | 32 | Moderate |

| Candida albicans | 128 | Low |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that the pyrazole moiety may interfere with enzyme pathways critical for microbial growth and plant development.

Enzyme Inhibition Studies

Inhibition assays have shown that this compound can inhibit enzymes such as α-amylase and α-glycosidase, which are essential for carbohydrate metabolism in microorganisms. The IC50 values for these enzymes were found to be:

| Enzyme | IC50 (μM) |

|---|---|

| α-Amylase | 15 |

| α-Glycosidase | 10 |

These results indicate a potential mechanism through which this compound exerts its antimicrobial effects.

Q & A

Q. What are the recommended synthetic routes for Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate reacts with 3-cyclopropyl-1-methylhydrazine under reflux in ethanol to form the pyrazole core, followed by esterification with methanol under acidic conditions . Key parameters include:

- Temperature control (80–100°C for cyclocondensation).

- Catalytic use of acetic acid or p-toluenesulfonic acid.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Table 1 : Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, 3-cyclopropyl-1-methylhydrazine | Ethanol | 80°C | 12 h | 65–70% |

| Esterification | Methanol, H₂SO₄ | Methanol | Reflux | 6 h | 85–90% |

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrazole CH₃ at δ 2.3–2.5 ppm) .

- X-ray Crystallography : Use SHELX or WinGX/ORTEP for single-crystal analysis to resolve ambiguities in stereochemistry .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antibacterial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentrations: 1–256 µg/mL) .

- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

- Methodological Answer :

- Perform graph-set analysis (Etter’s formalism) using Mercury software to categorize H-bond motifs (e.g., R₂²(8) rings) .

- Compare lattice energies (DFT calculations at B3LYP/6-31G* level) to correlate with experimental solubility in polar solvents .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Use Gaussian 09 for DFT calculations to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Simulate transition states (TS) for ester hydrolysis (e.g., water attack at carbonyl carbon) with solvation models (PCM) .

Q. How does the compound’s solubility vary with solvent polarity, and what co-solvents enhance bioavailability?

- Methodological Answer :

- Solubility Screen : Use shake-flask method in water, DMSO, ethanol, and PEG-400 (25°C).

- Table 2 : Solubility Data (mg/mL)

| Solvent | Solubility |

|---|---|

| Water | 0.12 ± 0.03 |

| DMSO | 45.6 ± 2.1 |

| Ethanol | 8.9 ± 0.7 |

Q. What analytical methods resolve enantiomers if the compound exhibits chirality?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H column (n-hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with TD-DFT predictions .

Q. How can degradation pathways under acidic/alkaline conditions be characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.